4-Bromo-2-fluoro-5-methylsulfonyltoluene
Overview
Description
Scientific Research Applications
New Pathways and Chemical Reactions
- Synthesis of α-fluoro-β-arylvinyl sulfones : A novel pathway towards α-fluoro-β-arylvinyl sulfones was developed using β-bromo-β-fluorostyrenes and sodium 4-methylphenylsulfinate. This process showed high stereoselectivity and yields, making these sulfones suitable dienophiles for Diels–Alder reactions (Shastin et al., 2008).
Development of Clickable Reagents
- New fluorosulfonylation reagent : 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new reagent, was developed with three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent is a powerful tool in the regioselective synthesis of functionalized molecules, demonstrating the versatility of bromo and fluoro substituted compounds in chemical synthesis (Leng & Qin, 2018).
Spectroscopy Studies
- Electronic absorption spectra analysis : The absorption spectra of various toluenes, including 2-Fluoro-4-bromo and 2-Fluoro-5-bromo toluenes, were studied in the ultraviolet region. This research provides insight into the spectroscopic properties of bromo-fluoro substituted compounds, useful in various scientific fields (Dwivedi & Sharma, 1974).
Novel Synthesis Methods
- Synthesis of 4-methylsulfonyltoluene derivatives : Research demonstrated the synthesis of 4-methylsulfonyltoluene from readily available raw materials, offering a method with economic value and high yield. This type of research contributes to the development of more efficient and sustainable chemical synthesis processes (Liu Wang-mei, 2007).
Applications in Pharmaceutical Chemistry
- Biotransformation studies : Research on biotransformation of organic sulfides, including phenyl methyl sulfoxides with various para-substituted groups, highlighted the potential of these compounds in pharmaceutical chemistry. The study provided insights into the biotransformation capabilities of specific microbial species, important for drug development and synthesis (Holland et al., 1996).
Properties
IUPAC Name |
1-bromo-5-fluoro-4-methyl-2-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-3-8(13(2,11)12)6(9)4-7(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCSMZJMLABZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223186 | |
Record name | 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-74-1 | |
Record name | 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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